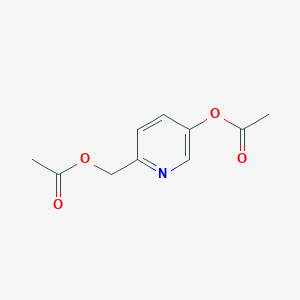

6-(Acetoxymethyl)pyridin-3-yl acetate

Descripción

Overview of Pyridine-Based Compounds in Synthetic Organic Chemistry

The pyridine (B92270) scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of synthetic organic chemistry. researchgate.netnih.gov Its unique electronic properties and reactivity make it a versatile building block for a vast array of more complex molecules. nih.gov Pyridine and its derivatives are fundamental precursors in the synthesis of numerous pharmacologically active compounds, agrochemicals, and functional materials. researchgate.netrsc.org

The presence of the nitrogen atom renders the pyridine ring electron-deficient, influencing its reactivity in electrophilic and nucleophilic substitution reactions. This inherent reactivity allows for a wide range of chemical transformations, enabling chemists to introduce diverse functional groups at specific positions around the ring. nih.gov Synthetic methodologies for creating pyridine rings are well-established and varied, ranging from classical condensation reactions of carbonyl compounds with ammonia (B1221849) to modern transition-metal-catalyzed cycloadditions. rsc.orgbaranlab.org This synthetic accessibility has cemented the role of pyridines as a privileged scaffold in drug discovery and materials science. nih.govgrowingscience.com Many marketed drugs contain a pyridine core, which often improves water solubility and provides a key interaction point with biological targets. nih.govrsc.org

Significance of Acetate (B1210297) and Acetoxymethyl Moieties in Chemical Synthesis

Functional groups play a critical role in defining the physicochemical and biological properties of a molecule. researchgate.netashp.org Among these, acetate and acetoxymethyl groups hold particular importance in synthetic and medicinal chemistry.

The acetate group (-OAc) is frequently employed as a protecting group for hydroxyl functionalities. Its introduction and removal are typically straightforward, making it a reliable tool in multi-step syntheses. In medicinal chemistry, acetate esters are a common feature of prodrugs. An inactive or less active molecule is functionalized with an acetate group, which can be cleaved in vivo by esterase enzymes to release the active parent drug. This strategy can enhance a drug's stability, solubility, or ability to cross cell membranes.

The acetoxymethyl (AM) ether group (-CH₂OAc) is another esterase-sensitive motif used to mask polar functionalities, particularly hydroxyl and carboxyl groups. nih.gov The insertion of the methylene (B1212753) bridge between the oxygen and the acetate insulates the ester bond, which can increase the chemical stability of the compound compared to a simple acetate ester. nih.gov Upon enzymatic hydrolysis, the AM ether releases an unstable hemiacetal, which spontaneously decomposes to liberate the free hydroxyl group and formaldehyde. nih.gov This two-step activation is a well-established prodrug strategy, famously used to deliver carboxylate-containing molecules into cells. nih.govnih.gov

Research Rationale and Scope for 6-(Acetoxymethyl)pyridin-3-yl acetate

The primary research interest in this compound stems from its identity as the diacetate prodrug form of 6-(hydroxymethyl)pyridin-3-ol (B1203515). The parent compound, 6-(hydroxymethyl)pyridin-3-ol, has been identified as a product formed from 5-hydroxymethylfurfural (B1680220) (HMF) in the presence of ammonia, a reaction relevant in food chemistry, particularly in heated honey. researchgate.netnih.gov

The rationale for synthesizing this compound is based on several key hypotheses:

Prodrug Potential: The molecule is designed to be cleaved by ubiquitous esterase enzymes in a biological system. This cleavage would unmask the two hydroxyl groups, releasing the active metabolite, 6-(hydroxymethyl)pyridin-3-ol, at the site of action.

Enhanced Bioavailability: The two ester-containing functional groups significantly reduce the polarity of the parent diol. This increased lipophilicity is expected to improve the molecule's ability to permeate biological membranes, potentially leading to better absorption and distribution compared to the polar parent compound.

Modulated Stability: The acetoxymethyl ether at the 6-position is generally more chemically stable to simple hydrolysis than the phenolic acetate at the 3-position, yet both are susceptible to enzymatic cleavage. nih.gov This differential stability could be exploited for controlled release.

The scope of research on this compound would logically involve a multi-step synthesis, likely starting with the acetylation of 6-(hydroxymethyl)pyridin-3-ol. Subsequent investigations would focus on its chemical stability under various pH conditions and its rate of hydrolysis in the presence of esterase enzymes. Further studies would evaluate its permeability across cell models and explore the biological activity of its parent compound to validate the prodrug concept.

Historical Context of Related Functionalized Pyridines

The history of pyridine chemistry began in the mid-19th century with its discovery as a component of bone oil. researchgate.net The first isolation of a pyridine derivative from a natural source was trigonelline, identified in the plant Trigonella foenum-graecum. researchgate.net Early synthetic work, such as the Hantzsch pyridine synthesis developed in the 1880s, provided the first reliable methods for constructing the pyridine ring, opening the door for systematic exploration of its chemistry. baranlab.orgeurekaselect.com

Throughout the 20th century, the synthetic toolkit for modifying pyridines expanded dramatically. organic-chemistry.org Methods were developed for the selective functionalization of each position of the pyridine ring. The synthesis of simple substituted pyridines, such as those with alkyl or carboxyl groups, became routine. cymitquimica.comnih.gov Later, more complex derivatives bearing multiple, diverse functional groups were targeted, driven largely by the pharmaceutical industry's search for new therapeutic agents. rsc.orgnih.gov

The development of late-stage functionalization (LSF) techniques in more recent decades represents a paradigm shift, allowing for the direct modification of complex, pre-existing pyridine scaffolds. nih.govresearchgate.net This approach accelerates the synthesis of new analogues for structure-activity relationship studies. The synthesis of a molecule like this compound, which requires precise control over the placement of two distinct, hydrolyzable functional groups, builds upon this long history of synthetic innovation. It represents a logical progression from simple, monosubstituted pyridines to complex, highly tailored molecules designed for specific functions, such as acting as prodrugs. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-acetyloxypyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)14-6-9-3-4-10(5-11-9)15-8(2)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNSHBVPGCBAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297308 | |

| Record name | (5-acetyloxypyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-78-9 | |

| Record name | NSC115198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-acetyloxypyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Acetoxymethyl Pyridin 3 Yl Acetate and Its Precursors

Strategic Disconnection and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For 6-(acetoxymethyl)pyridin-3-yl acetate (B1210297) (1), the most logical disconnections are at the ester linkages, as these are typically formed in the final stages of a synthesis.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnecting both acetyl groups simultaneously points to a key intermediate, 6-(hydroxymethyl)pyridin-3-ol (B1203515) (2). This diol is a crucial precursor, containing the necessary pyridine (B92270) core and the two hydroxyl groups at the correct positions for the final diacetylation step.

Pathway B: A stepwise disconnection could also be envisioned, where one ester is disconnected before the other. However, given the similar reactivity of the phenolic and primary alcohol functionalities, a simultaneous diacetylation of the diol (2) is a more convergent and efficient strategy.

Further deconstruction of the key intermediate, 6-(hydroxymethyl)pyridin-3-ol (2), can be considered. This could involve the formation of the pyridine ring itself or the introduction of the hydroxymethyl group onto a pre-existing pyridin-3-ol scaffold. A plausible precursor for the C-6 hydroxymethyl group is a methyl group, which can be subsequently functionalized. This suggests 6-methylpyridin-3-ol (3) as a potential starting material.

Table 1: Key Intermediates in the Retrosynthetic Analysis

| Compound Number | Structure | Name |

| 1 |  | 6-(Acetoxymethyl)pyridin-3-yl acetate |

| 2 |  | 6-(Hydroxymethyl)pyridin-3-ol |

| 3 |  | 6-Methylpyridin-3-ol |

Synthesis of the Pyridine Core with Specific Functional Handles

The construction of the appropriately substituted pyridine core is a critical phase in the synthesis of this compound. This section explores methods to build the pyridin-3-ol framework with the necessary substituent at the C-6 position.

Regioselective Functionalization of Pyridin-3-ol Derivatives

The regioselective functionalization of the pyridine ring is a fundamental challenge in organic synthesis. For pyridin-3-ol, the electronic nature of the ring and the directing effect of the hydroxyl group influence the position of incoming electrophiles or nucleophiles. Directed metalation, employing organolithium reagents, is a powerful strategy for achieving regioselectivity in the functionalization of pyridines. znaturforsch.com The specific directing group and reaction conditions can control the position of metalation and subsequent reaction with an electrophile.

In the context of pyridin-3-ol, the hydroxyl group can direct ortho-metalation. However, the acidity of the phenolic proton can interfere with this process. Therefore, protection of the hydroxyl group is often necessary before attempting regioselective functionalization at other positions on the ring. nih.gov

Another approach involves nucleophilic aromatic substitution on halopyridines. The reactivity of halogens at different positions of the pyridine ring varies, allowing for selective displacement. For instance, a halogen at the 2- or 6-position is generally more susceptible to nucleophilic attack than one at the 3- or 5-position. researchgate.net This provides a handle for introducing substituents at specific locations.

Introduction of the C-6 Substituent Precursor

A key step in the synthesis is the introduction of a group at the C-6 position that can be converted to the acetoxymethyl functionality. A common and effective precursor is a methyl group, which can be subsequently oxidized to a hydroxymethyl group.

One established route to the key intermediate, 6-(hydroxymethyl)pyridin-3-ol, starts from the readily available biomass-derived platform chemical, 5-hydroxymethylfurfural (B1680220) (HMF). The reaction of HMF with an ammonia (B1221849) source, such as ammonium (B1175870) hydroxide (B78521), under controlled temperature and pH conditions, leads to a ring expansion and rearrangement, directly affording 6-(hydroxymethyl)pyridin-3-ol. nih.gov This method provides a direct and sustainable route to the core structure.

Table 2: Synthesis of 6-(hydroxymethyl)pyridin-3-ol from HMF

| Reactant | Reagent | Product | Yield (%) | Reference |

| 5-Hydroxymethylfurfural (HMF) | NH4OH | 6-(Hydroxymethyl)pyridin-3-ol | Not specified | nih.gov |

An alternative strategy involves starting with a pre-formed pyridine ring. For instance, 6-methylpyridin-3-ol is a known compound and can serve as a precursor. organic-chemistry.org The methyl group at the C-6 position can then be functionalized. This often involves radical halogenation of the methyl group followed by nucleophilic substitution with a hydroxide source to yield the hydroxymethyl group.

Esterification Strategies for the Acetoxymethyl Group at C-6

The final stage of the synthesis involves the esterification of both the phenolic hydroxyl group at C-3 and the primary alcohol of the hydroxymethyl group at C-6.

Direct Acetylation of Hydroxymethyl Precursors

The most direct method for the synthesis of this compound is the diacetylation of 6-(hydroxymethyl)pyridin-3-ol. This transformation can be readily achieved using common acetylating agents. Acetic anhydride (B1165640) is a widely used and effective reagent for this purpose. sigmaaldrich.combyjus.com The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and also neutralizes the acetic acid byproduct. sigmaaldrich.comnih.gov

The general procedure involves dissolving the diol in pyridine, followed by the addition of an excess of acetic anhydride. nih.gov The reaction mixture is stirred, often at room temperature, until completion, which can be monitored by techniques like thin-layer chromatography (TLC). nih.gov The use of 4-(dimethylamino)pyridine (DMAP) as a co-catalyst can significantly accelerate the rate of acetylation, especially for sterically hindered alcohols. nih.gov

Table 3: General Conditions for Diacetylation

| Substrate | Acetylating Agent | Catalyst/Base | Solvent | Typical Conditions | Reference |

| Diol | Acetic Anhydride | Pyridine | Pyridine | 0°C to room temperature | nih.gov |

| Diol | Acetic Anhydride | Pyridine, DMAP | Dichloromethane (B109758) | Room temperature | nih.gov |

Alternative Routes via Protecting Group Chemistry

In more complex syntheses or when selective functionalization is required, protecting group strategies become essential. organic-chemistry.orgwikipedia.org A protecting group is a chemical moiety that is temporarily introduced to a functional group to render it inert to specific reaction conditions, and which can be removed later without affecting the rest of the molecule. wikipedia.org

In the synthesis of this compound, if one wanted to selectively functionalize one hydroxyl group in the presence of the other, a protecting group strategy would be necessary. For example, the more reactive phenolic hydroxyl group could be protected, allowing for selective manipulation of the primary alcohol at C-6. Common protecting groups for phenols include ethers (e.g., benzyl (B1604629), methoxymethyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). nih.gov After the desired transformation at the C-6 position, the protecting group on the C-3 hydroxyl would be removed, followed by the final diacetylation.

This approach, while longer, offers greater control and flexibility, which can be crucial when dealing with multifunctional molecules. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its selective removal. organic-chemistry.org

Esterification Strategies for the Acetate Group at Pyridin-3-yl

The introduction of acetate groups onto the 6-(hydroxymethyl)pyridin-3-ol backbone is a critical step in the synthesis of the target compound. This transformation can be achieved through direct acetylation or by employing catalytic methods to enhance selectivity and efficiency.

Direct Acetylation of the Phenolic Hydroxyl Group

Direct acetylation of the hydroxyl groups of 6-(hydroxymethyl)pyridin-3-ol can be accomplished using standard acylating agents such as acetic anhydride or acetyl chloride. A common method involves the use of acetic anhydride in the presence of a base like pyridine. nih.govsigmaaldrich.com Pyridine not only acts as a solvent but also as a catalyst and an acid scavenger, accepting the acetic acid byproduct formed during the reaction. sigmaaldrich.com

The general procedure involves dissolving the starting material, 6-(hydroxymethyl)pyridin-3-ol, in pyridine, followed by the addition of an excess of acetic anhydride. nih.govresearchgate.net The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). nih.govresearchgate.net The use of an excess of the acetylating agent helps to drive the reaction towards the formation of the diacetylated product.

It is important to note that the reactivity of the primary alcohol at the 6-position and the phenolic hydroxyl group at the 3-position can differ. Generally, primary alcohols are more nucleophilic and may react faster than phenolic hydroxyls under neutral or slightly basic conditions. However, in the presence of a base like pyridine, the phenolic proton is abstracted, increasing its nucleophilicity and facilitating acetylation. researchgate.net

Catalytic Approaches for Selective Acetylation

To improve reaction rates and potentially achieve selective acetylation, catalytic methods are often employed. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions. semanticscholar.orgnih.govresearchgate.net Its catalytic activity stems from the formation of a highly reactive N-acylpyridinium intermediate with the acylating agent (e.g., acetic anhydride). researchgate.net This intermediate is then more readily attacked by the hydroxyl groups of the substrate.

The mechanism of DMAP-catalyzed acetylation involves the nucleophilic attack of DMAP on the carbonyl carbon of acetic anhydride to form an acetylpyridinium ion. researchgate.net This activated species then reacts with the alcohol to yield the corresponding ester and regenerates the DMAP catalyst. Theoretical and experimental studies support this nucleophilic catalysis pathway. nih.gov The reaction is typically first-order with respect to the alcohol, acetic anhydride, and DMAP. nih.gov

For a substrate like 6-(hydroxymethyl)pyridin-3-ol with two different hydroxyl groups, achieving selective acetylation of one over the other can be a challenge. The relative reactivity of the primary alcohol versus the phenolic hydroxyl can be influenced by the choice of catalyst and reaction conditions. While direct acetylation with acetic anhydride and pyridine might lead to a mixture of mono- and di-acetylated products, catalytic approaches can sometimes offer better control. For instance, specific catalysts have been developed for the selective acylation of phenolic hydroxyl groups in the presence of alcoholic hydroxyls, and vice versa. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include solvent, temperature, and the choice and loading of the catalyst.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the rate and outcome of the acetylation reaction. Pyridine is a common solvent for acetylations with acetic anhydride due to its ability to also act as a catalyst and acid scavenger. sigmaaldrich.com Other aprotic solvents like dichloromethane or chloroform (B151607) can also be used, often in conjunction with a base like triethylamine (B128534) and a catalytic amount of DMAP. nih.gov The solubility of the starting material and reagents in the chosen solvent is a critical factor.

Temperature control is another important aspect. Acetylation reactions are often carried out at room temperature. nih.govresearchgate.net However, for less reactive substrates or to increase the reaction rate, gentle heating may be employed. sigmaaldrich.com Conversely, for highly reactive systems or to improve selectivity, the reaction might be conducted at lower temperatures (e.g., 0 °C). nih.gov It's important to consider that higher temperatures can also lead to the formation of side products.

Catalyst Screening and Ligand Design

For catalytic acetylations, the choice of catalyst is paramount. While DMAP is a highly effective general catalyst for acylations, semanticscholar.org achieving regioselectivity in molecules with multiple hydroxyl groups may require more specialized catalysts. Catalyst screening is a common strategy to identify the optimal catalyst for a specific transformation. This involves testing a range of catalysts under standardized conditions and analyzing the product distribution.

In the context of selective acylation, ligand design plays a crucial role. By modifying the structure of the catalyst, for example, by introducing bulky substituents, it is possible to create a steric environment that favors the acylation of one hydroxyl group over another. This approach has been successfully used in the selective functionalization of diols and other polyhydroxylated molecules.

Scalable Synthetic Protocols

The development of a scalable synthetic protocol is essential for the production of larger quantities of this compound, for example, for pharmaceutical applications. The synthesis of pyridine derivatives is a significant area of research in the pharmaceutical industry, as approximately 20% of the top-selling drugs contain a pyridine ring. vcu.edu

A scalable synthesis should ideally involve a limited number of steps, use readily available and cost-effective starting materials, and provide high yields of the final product with straightforward purification. vcu.edu For the synthesis of this compound, a potential starting material is 5-hydroxymethylfurfural (HMF), which can be converted to the precursor 6-(hydroxymethyl)pyridin-3-ol. researchgate.net HMF is a bio-based platform chemical, making this a potentially sustainable route.

The subsequent di-acetylation step would need to be optimized for large-scale production. This includes minimizing the use of excess reagents and solvents, ensuring efficient heat transfer, and developing a robust work-up and purification procedure. Continuous flow chemistry is an increasingly adopted technology for the scalable and safe synthesis of fine chemicals and pharmaceuticals, and could be a viable approach for the production of this compound. vcu.edu Researchers have developed efficient, high-yield manufacturing processes for pyridine compounds using flow reactors, which can significantly reduce production costs. vcu.edu

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for this compound and its key precursor, 6-(hydroxymethyl)pyridin-3-ol, can be significantly improved by applying the principles of green chemistry. These principles address various aspects of a chemical process, from the choice of starting materials to the final product, aiming to create more sustainable and environmentally benign synthetic pathways.

A significant advancement in the green synthesis of the precursor 6-(hydroxymethyl)pyridin-3-ol involves its formation from 5-hydroxymethylfurfural (HMF). rsc.orgukri.org HMF is a valuable platform chemical that can be derived from the dehydration of widely available and renewable biomass sources like fructose. rsc.orgukri.org The conversion of HMF to 6-(hydroxymethyl)pyridin-3-ol is achieved through a ring expansion reaction in the presence of an ammonia source. rsc.orgukri.org This method represents a significant step towards a bio-based and more sustainable route to this pyridine derivative, moving away from petroleum-based feedstocks.

The subsequent and final step in the synthesis of this compound is the di-acetylation of 6-(hydroxymethyl)pyridin-3-ol. Traditional acetylation methods often rely on the use of acetic anhydride with pyridine as a catalyst and solvent. While effective, this approach has several green chemistry drawbacks. Pyridine is a toxic and volatile solvent with a high boiling point, making its removal and recovery energy-intensive and posing environmental and health risks.

To address these issues, several greener alternatives for the acetylation step are being explored, focusing on the core principles of catalysis, safer solvents, and atom economy.

Catalytic Approaches:

The development of alternative catalysts to replace pyridine is a key area of research. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying product purification. Recent research has explored the use of nanocatalysts for the synthesis of various pyridine derivatives, highlighting the potential for high efficiency and recyclability. researchgate.net While specific examples for the acetylation of 6-(hydroxymethyl)pyridin-3-ol are not extensively documented, the principles are transferable.

Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally benign alternative for acylation reactions. nih.govmdpi.com Lipases can operate under mild reaction conditions, often in greener solvents or even solvent-free systems, and can exhibit high regioselectivity, which is crucial for complex molecules. nih.govmdpi.com The use of immobilized lipases further enhances their industrial applicability by allowing for easy recovery and reuse. nih.gov For instance, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used for the efficient esterification of nicotinic acids to produce various pyridine esters with high yields. nih.gov

Alternative Acetylating Agents and Reaction Conditions:

The choice of acetylating agent also plays a crucial role in the greenness of the process. Isopropenyl acetate has emerged as a greener alternative to acetic anhydride. rsc.org Its primary advantage is that the only byproduct of the reaction is acetone (B3395972), a relatively benign and volatile solvent that can be easily removed and potentially recycled. This contrasts with acetic anhydride, which produces acetic acid as a byproduct, requiring neutralization and more complex workup procedures.

Microwave-assisted synthesis is another technique that aligns with green chemistry principles by often reducing reaction times, increasing yields, and lowering energy consumption compared to conventional heating methods. researchgate.net

Green Chemistry Metrics:

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. mdpi.comwiley-vch.de These include:

Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. mdpi.com A higher atom economy indicates a more efficient reaction with less waste generation.

Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency by considering the actual mass of reactants used to produce a certain mass of product, taking into account the reaction yield and stoichiometry. wiley-vch.de

Process Mass Intensity (PMI): PMI is a comprehensive metric that evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the final product. wiley-vch.de A lower PMI value signifies a greener and more efficient process.

By evaluating these metrics for different synthetic pathways to this compound, chemists can make more informed decisions to select the most sustainable and environmentally responsible option. The table below illustrates a hypothetical comparison of different acetylation methods based on these green chemistry principles.

| Acetylation Method | Catalyst | Solvent | Acetylating Agent | Key Green Advantages | Potential Green Disadvantages |

| Traditional Method | Pyridine | Pyridine | Acetic Anhydride | - | Toxic and volatile solvent, difficult to remove, generation of acetic acid byproduct. |

| Enzymatic Catalysis | Lipase (e.g., Novozym 435) | Green Solvents (e.g., 2-MeTHF) or Solvent-free | Acetic Anhydride or Vinyl Acetate | Mild reaction conditions, high selectivity, biodegradable catalyst, potential for catalyst recycling. | Enzyme cost and stability can be a factor, may require specific reaction media. |

| Heterogeneous Catalysis | Solid Acid/Base (e.g., zeolites, functionalized silica) | Green Solvents or Solvent-free | Acetic Anhydride | Catalyst is easily separable and recyclable, reduced waste. | May require higher temperatures than enzymatic methods, potential for lower selectivity. |

| Alternative Acetylating Agent | None or Mild Catalyst | Solvent-free | Isopropenyl Acetate | Formation of acetone as a benign byproduct, simplified workup, high atom economy. | May require elevated temperatures for uncatalyzed reactions. bohrium.com |

| Microwave-Assisted Synthesis | Various | Minimal or no solvent | Acetic Anhydride | Reduced reaction times, increased energy efficiency, potentially higher yields. | Requires specialized equipment, scalability can be a challenge. |

The continuous development and application of these green chemistry principles are crucial for the sustainable production of this compound and other valuable chemical compounds, paving the way for a more environmentally responsible chemical industry.

Advanced Spectroscopic and Structural Characterization of 6 Acetoxymethyl Pyridin 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 6-(acetoxymethyl)pyridin-3-yl acetate (B1210297) in solution. A full suite of 1D and 2D NMR experiments enables the complete assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide the initial and most direct information regarding the chemical environment of each atom in the molecule. The assignments are based on chemical shifts (δ), signal multiplicities, and integration values. The electron-withdrawing nature of the acetate groups and the nitrogen atom in the pyridine (B92270) ring significantly influences the chemical shifts.

The ¹H NMR spectrum is characterized by three distinct aromatic proton signals and three aliphatic signals corresponding to the two acetate methyl groups and the methylene (B1212753) bridge. The ¹³C NMR spectrum shows ten unique carbon signals, including those of the two carbonyl groups, the carbons of the pyridine ring, and the aliphatic carbons.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 8.95 | d | 2.2 | 1H |

| H-4 | 8.15 | dd | 8.2, 2.2 | 1H |

| H-5 | 7.40 | d | 8.2 | 1H |

| H-7 (CH₂) | 5.25 | s | - | 2H |

| H-8 (CH₃) | 2.15 | s | - | 3H |

| H-11 (CH₃) | 2.35 | s | - | 3H |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 152.0 |

| C-3 | 146.5 |

| C-4 | 138.0 |

| C-5 | 124.0 |

| C-6 | 155.0 |

| C-7 (CH₂) | 65.0 |

| C-8 (C=O) | 170.5 |

| C-9 (CH₃) | 21.0 |

| C-10 (C=O) | 169.0 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6-(acetoxymethyl)pyridin-3-yl acetate, a key correlation is observed between the H-4 and H-5 protons of the pyridine ring, confirming their adjacent positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹J_CH). sdsu.edu It provides an unambiguous link between the proton and carbon skeletons of the molecule. For instance, it would show correlations between H-2 and C-2, H-4 and C-4, H-5 and C-5, the methylene protons (H-7) and their carbon (C-7), and the methyl protons (H-9, H-11) with their respective carbons (C-9, C-11).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is crucial for piecing together the molecular framework, especially around quaternary carbons. youtube.comsdsu.edu Key expected correlations include:

The methylene protons (H-7) to the pyridine carbons C-5 and C-6, and to the carbonyl carbon C-8.

The aromatic proton H-2 to carbons C-3, C-4, and C-6.

The methyl protons of the C-3 acetate (H-11) to the carbonyl carbon C-10.

The methyl protons of the C-6 acetoxymethyl group (H-9) to the carbonyl carbon C-8.

Table of Expected Key HMBC Correlations

| Proton | Correlating Carbons |

|---|---|

| H-2 (δ ~8.95) | C-3, C-4, C-6 |

| H-4 (δ ~8.15) | C-2, C-3, C-5, C-6 |

| H-5 (δ ~7.40) | C-3, C-4, C-6, C-7 |

| H-7 (δ ~5.25) | C-5, C-6, C-8 |

| H-9 (δ ~2.15) | C-8 |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity, providing insights into the molecule's preferred conformation. A NOESY spectrum would be expected to show a correlation between the methylene protons (H-7) and the H-5 proton of the pyridine ring, confirming their spatial closeness.

While the molecule is relatively simple, dynamic NMR studies could be employed to investigate the rotational barriers of the two acetate groups. At sufficiently low temperatures, the rotation around the C(6)-C(7) and C(3)-O bonds might become slow on the NMR timescale. This could potentially lead to the observation of distinct signals for otherwise equivalent protons or carbons, allowing for the calculation of the energy barriers to rotation. However, for a molecule of this size and flexibility at room temperature, free rotation is expected, leading to sharp, averaged signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. aps.orgmdpi.com The spectra are dominated by strong absorptions from the two ester groups and vibrations from the pyridine ring.

Table of Expected Vibrational Frequencies

| Functional Group | Vibration Type | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretching | 1765 (Aryl-OAc), 1740 (Alkyl-OAc) | 1760, 1735 |

| C-O (Ester) | Stretching | 1200-1250 (asymmetric), 1050-1100 (symmetric) | 1200-1250 |

| Pyridine Ring | C=C, C=N Stretching | 1600, 1580, 1470 | 1605, 1585 |

| C-H (Aromatic) | Stretching | 3050-3100 | 3050-3100 |

The presence of two distinct C=O stretching bands is anticipated due to the different electronic environments of the aryl acetate and the alkyl acetate. The aryl acetate carbonyl is expected at a higher frequency (~1765 cm⁻¹) compared to the acetoxymethyl carbonyl (~1740 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy by measuring its mass-to-charge ratio to several decimal places. youtube.comyoutube.com For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₁NO₄.

The calculated exact mass for the protonated molecule [M+H]⁺ is compared to the experimentally measured value. A match within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Calculated Mass for C₁₀H₁₂NO₄⁺ ([M+H]⁺)

| Formula | Calculated Monoisotopic Mass |

|---|

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. Although no public crystal structure for this compound is available, a hypothetical structure can be proposed based on analyses of similar pyridine derivatives. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Crystal Growth and Quality Assessment

Information regarding the specific conditions and methodologies for the successful growth of single crystals of this compound is not available in the surveyed literature. Standard techniques for the crystallization of small organic molecules, such as slow evaporation from a suitable solvent system, vapor diffusion, or cooling crystallization, would likely be employed. The selection of an appropriate solvent or solvent mixture would be a critical first step, guided by the solubility properties of the compound.

Following any successful crystallization attempts, the quality of the resulting crystals would be assessed. This typically involves visual inspection under a microscope to identify single, well-formed crystals with smooth faces and no visible defects. Further quality assessment would be conducted using X-ray diffraction techniques to evaluate the degree of crystallinity and the diffraction pattern's quality, which are crucial for subsequent detailed structural analysis. Without experimental data, no specific details on the crystal morphology or quality assessment for this compound can be provided.

Determination of Bond Lengths, Angles, and Torsional Angles

A definitive determination of the bond lengths, bond angles, and torsional angles of this compound can only be achieved through experimental methods such as single-crystal X-ray diffraction. As no such study has been published, precise, experimentally-derived values for these parameters are not available.

Theoretical calculations using computational chemistry methods could provide estimated values for the geometry of the molecule. However, these would be predictions and would require experimental validation for confirmation. Without access to a published crystallographic information file (CIF), a detailed table of bond lengths and angles cannot be compiled.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and the resulting crystal packing is fundamental to understanding the solid-state properties of a compound. These interactions, which include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the pyridine ring, dictate how the molecules arrange themselves in the crystal lattice.

A detailed description of the crystal packing and the specific intermolecular contacts for this compound is contingent on the determination of its crystal structure. Without experimental crystallographic data, it is not possible to identify the nature and geometry of the intermolecular interactions or to describe the supramolecular architecture of the compound in the solid state.

Chemical Reactivity and Transformation Studies of 6 Acetoxymethyl Pyridin 3 Yl Acetate

Hydrolysis Pathways of Ester Functionalities

The presence of two ester groups, an aryl acetate (B1210297) at the 3-position and an acetoxymethyl group at the 6-position, makes the hydrolysis of 6-(Acetoxymethyl)pyridin-3-yl acetate a subject of interest for understanding selectivity in chemical reactions. Both acidic and basic conditions can facilitate the cleavage of these ester bonds, leading to the formation of corresponding alcohols and acetic acid.

Detailed kinetic and thermodynamic data for the acid-catalyzed hydrolysis of this compound are not extensively documented in publicly available literature. However, general principles of acid-catalyzed ester hydrolysis suggest that the reaction proceeds via protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is typically first-order with respect to both the ester and the acid catalyst.

The relative rates of hydrolysis of the two ester groups would be influenced by electronic and steric factors. The ester at the 3-position is directly attached to the electron-withdrawing pyridine (B92270) ring, which would likely influence its reactivity. The acetoxymethyl group at the 6-position is more sterically accessible. A hypothetical reaction scheme is presented below:

Hypothetical Acid-Catalyzed Hydrolysis Data

| Parameter | 3-Aryl Acetate | 6-Acetoxymethyl |

|---|---|---|

| Rate Constant (k_H+) | Not available | Not available |

| Activation Energy (Ea) | Not available | Not available |

| Enthalpy of Reaction (ΔH) | Not available | Not available |

This table is for illustrative purposes only, as specific experimental data is not available.

Base-catalyzed hydrolysis, or saponification, of esters is typically a second-order reaction, being first-order in both the ester and the hydroxide (B78521) ion. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

Similar to the acid-catalyzed pathway, specific kinetic and thermodynamic parameters for the base-catalyzed hydrolysis of this compound are not readily found in the literature. The electron-withdrawing nature of the pyridine ring would likely make the 3-aryl acetate more susceptible to nucleophilic attack compared to a simple phenyl acetate.

Hypothetical Base-Catalyzed Hydrolysis Data

| Parameter | 3-Aryl Acetate | 6-Acetoxymethyl |

|---|---|---|

| Rate Constant (k_OH-) | Not available | Not available |

| Activation Energy (Ea) | Not available | Not available |

| Enthalpy of Reaction (ΔH) | Not available | Not available |

This table is for illustrative purposes only, as specific experimental data is not available.

The differential reactivity of the two ester groups in this compound under specific conditions could lead to chemo- and regioselective hydrolysis. It is plausible that the aryl acetate at the 3-position, being electronically activated by the pyridine ring, would hydrolyze at a different rate than the aliphatic ester at the 6-position. Controlled reaction conditions, such as the use of specific enzymes (lipases or esterases) or carefully chosen pH and temperature, could potentially favor the cleavage of one ester over the other, leading to the formation of mono-hydrolyzed products. However, specific studies demonstrating such selectivity for this particular compound are not reported in the available literature.

Transesterification Reactions with Various Alcohols

Transesterification is a crucial reaction for converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, transesterification with various alcohols (e.g., methanol, ethanol, propanol, butanol) would lead to the corresponding new esters at either or both positions.

The outcome of the transesterification would depend on the reaction conditions, the nature of the alcohol used, and the catalyst. The use of a large excess of the reactant alcohol can drive the equilibrium towards the formation of the new ester. As with hydrolysis, specific kinetic and comparative reactivity data for the transesterification of this compound with different alcohols are not well-documented.

Hypothetical Transesterification Reactivity with Different Alcohols

| Alcohol | Relative Rate of Reaction |

|---|---|

| Methanol | Not available |

| Ethanol | Not available |

| Propanol | Not available |

This table is for illustrative purposes only, as specific experimental data is not available.

Nucleophilic Substitution Reactions at the Acetoxymethyl Moiety

The acetoxymethyl group presents a site for nucleophilic substitution, where the acetate can act as a leaving group. This allows for the introduction of various functional groups at the 6-position of the pyridine ring.

The acetate group of the acetoxymethyl moiety can be displaced by various nucleophiles. For instance, reaction with hydrohalic acids (e.g., HBr, HI) or other halogenating agents could potentially lead to the formation of the corresponding 6-(halomethyl)pyridin-3-yl acetate.

Other nucleophiles, such as amines or thiols, could also participate in substitution reactions at this position, leading to the formation of aminomethyl or thiomethyl pyridine derivatives, respectively. evitachem.com The efficiency of these reactions would depend on the nucleophilicity of the incoming group and the reaction conditions employed.

Examples of Potential Nucleophilic Substitution Reactions

| Reagent | Product |

|---|---|

| Thionyl chloride (SOCl₂) | 6-(Chloromethyl)pyridin-3-yl acetate |

| Phosphorus pentachloride (PCl₅) | 6-(Chloromethyl)pyridin-3-yl acetate |

| Sodium iodide (NaI) in acetone (B3395972) | 6-(Iodomethyl)pyridin-3-yl acetate |

Investigation of Reaction Mechanisms (SN1 vs. SN2)

The acetoxymethyl group at the 6-position of the pyridine ring is analogous to a benzylic acetate, making the carbon atom of the methylene (B1212753) bridge a potential site for nucleophilic substitution. The mechanism of such a substitution, whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway, is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate. masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.comyoutube.com

Conversely, an SN2 mechanism would involve a concerted backside attack by a nucleophile on the methylene carbon, displacing the acetate group in a single step. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This pathway is generally favored for primary substrates and is sensitive to steric hindrance. Given that the acetoxymethyl group is primary, an SN2 reaction is a plausible pathway. The choice between SN1 and SN2 is therefore a delicate balance of electronic and steric factors.

Factors Influencing the SN1 vs. SN2 Pathway for this compound:

| Factor | Favoring SN1 | Favoring SN2 | Considerations for this compound |

| Substrate | Tertiary > Secondary > Benzylic/Allylic | Methyl > Primary > Secondary | The acetoxymethyl group is a primary, benzylic-like substrate, which can potentially undergo both SN1 and SN2 reactions. youtube.com |

| Nucleophile | Weak nucleophiles (e.g., water, alcohols) | Strong nucleophiles (e.g., azide (B81097), cyanide) | The choice of nucleophile will be a key determinant in directing the reaction mechanism. |

| Solvent | Polar protic solvents (e.g., water, ethanol) | Polar aprotic solvents (e.g., acetone, DMSO) | The solvent system can be tailored to favor one mechanism over the other. |

| Leaving Group | Good leaving group | Good leaving group | The acetate is a reasonably good leaving group, capable of participating in either pathway. |

| Carbocation Stability | Stable carbocation | N/A | The pyridine ring can stabilize an adjacent carbocation through resonance, but the overall electron density of the ring, influenced by the 3-acetoxy group, will be a factor. |

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic character makes it generally less reactive towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (NAS) compared to benzene. nih.gov The substituents at the 3- and 6-positions of this compound further modulate this reactivity.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for reaction with electrophiles, including protonation by acids and alkylation by alkyl halides. This basicity can influence reactions occurring at the ring carbons. For instance, in strongly acidic media, the pyridine nitrogen will be protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack.

Substituent Effects on Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is influenced by the electronic effects of both the 3-acetoxy and the 6-acetoxymethyl groups.

6-Acetoxymethyl Group: The acetoxymethyl group at the 6-position is primarily electron-withdrawing through its inductive effect (-I effect). This deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack, especially at the ortho and para positions (C2 and C4).

Predicted Reactivity for Electrophilic and Nucleophilic Aromatic Substitution:

| Reaction Type | Predicted Reactivity | Preferred Position(s) | Rationale |

| Electrophilic Aromatic Substitution (EAS) | Deactivated | C5 | Pyridine itself is deactivated towards EAS, preferring substitution at C3 (and C5). The -I effect of the 6-acetoxymethyl group further deactivates the ring. The +M effect of the 3-acetoxy group may direct incoming electrophiles to the C2, C4, and C6 positions, but steric hindrance at C2 and the deactivating effect of the 6-substituent make C4 and C5 the most likely sites. Given the overall deactivation, harsh reaction conditions would likely be required. pearson.com |

| Nucleophilic Aromatic Substitution (NAS) | Activated | C2, C4 | The electron-withdrawing nature of the pyridine nitrogen and the 6-acetoxymethyl group make the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.govresearchgate.net A good leaving group would need to be present at one of these positions for a substitution to occur. |

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound present opportunities for various oxidation and reduction reactions.

The acetoxymethyl group is susceptible to oxidation. Similar to benzylic alcohols, the methylene group could potentially be oxidized to a carbonyl group, yielding an aldehyde or carboxylic acid derivative, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for such transformations include manganese dioxide, potassium permanganate, and chromium-based reagents. youtube.com

The acetate groups can be hydrolyzed under acidic or basic conditions to the corresponding alcohol (at the 6-position) and phenol (B47542) (at the 3-position). The resulting 6-(hydroxymethyl)pyridin-3-ol (B1203515) is a key intermediate for further functionalization.

Reduction of the ester groups is also possible. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the acetoxy and acetoxymethyl groups to the corresponding alcohols, yielding 6-(hydroxymethyl)pyridin-3-ol. Selective reduction of one ester group in the presence of the other would be challenging and would likely require careful selection of reagents and protecting group strategies.

Click Chemistry and Other Bioconjugation Strategies Utilizing the Scaffold

The this compound scaffold, after suitable modification, can be a valuable platform for click chemistry and other bioconjugation strategies. nih.gov "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for connecting molecules in complex biological environments. researchgate.netacs.org

To utilize this scaffold in click chemistry, one of the functional groups would need to be converted into a "click handle," such as an azide or an alkyne. For instance, the 6-acetoxymethyl group could be converted to a 6-(azidomethyl) group. This could potentially be achieved by first hydrolyzing the acetate to the alcohol, followed by conversion to a leaving group (e.g., a tosylate or halide), and subsequent displacement with sodium azide. This azido-functionalized pyridine could then be readily conjugated to molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net

Alternatively, the 3-acetoxy group could be hydrolyzed to a phenol, which could then be etherified with a propargyl group to introduce a terminal alkyne. This alkyne-functionalized scaffold would then be ready to react with azide-containing biomolecules.

The pyridine ring itself offers opportunities for bioconjugation. For example, the nitrogen atom can be quaternized to introduce a positive charge and potentially alter the scaffold's solubility and cell permeability. Furthermore, advanced bioconjugation methods, such as inverse electron-demand Diels-Alder reactions, could be employed by incorporating suitable diene or dienophile moieties onto the pyridine scaffold. researchgate.net

Computational and Theoretical Chemistry Investigations of 6 Acetoxymethyl Pyridin 3 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Properties

Theoretical investigations into the electronic nature of 6-(Acetoxymethyl)pyridin-3-yl acetate (B1210297) provide fundamental insights into its reactivity, stability, and intermolecular interactions. Quantum chemical calculations, particularly those rooted in density functional theory (DFT), are instrumental in elucidating these characteristics by modeling the molecule's electron distribution and orbital energies.

Molecular Orbital Analysis

Molecular orbital (MO) theory offers a detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For 6-(Acetoxymethyl)pyridin-3-yl acetate, the HOMO is expected to be predominantly localized on the electron-rich pyridine (B92270) ring, which acts as the primary electron donor. The LUMO, conversely, is anticipated to be distributed across the π* orbitals of the pyridine ring and the carbonyl groups of the two acetate moieties, which serve as electron-accepting regions. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited electronically.

Table 1: Hypothetical Molecular Orbital Energies for this compound (Calculated at the B3LYP/6-31G Level)*

| Molecular Orbital | Energy (eV) | Primary Character and Localization |

|---|---|---|

| LUMO+1 | -0.58 | π* orbital (Pyridine Ring, C=O) |

| LUMO | -1.24 | π* orbital (Pyridine Ring, C=O) |

| HOMO | -6.75 | π orbital (Pyridine Ring) |

| HOMO-1 | -7.11 | p-orbital (Ester Oxygen atoms) |

| HOMO-LUMO Gap | 5.51 | - |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound is highly non-uniform due to the presence of electronegative nitrogen and oxygen atoms. This uneven charge distribution can be quantified through methods like Mulliken population analysis and visualized using molecular electrostatic potential (MEP) maps.

MEP maps illustrate the electrostatic potential on the electron density surface. For this molecule, regions of negative potential (typically colored red) are expected around the nitrogen atom of the pyridine ring and the carbonyl oxygen atoms of the acetate groups. These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms, particularly those on the pyridine ring and the methyl groups, indicating sites for potential nucleophilic interaction. This charge separation is fundamental to understanding the molecule's dipole moment and its interaction with polar solvents and biological receptors.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Element | Position | Hypothetical Mulliken Charge (a.u.) |

|---|---|---|---|

| N1 | Nitrogen | Pyridine Ring | -0.58 |

| C3 | Carbon | Pyridine Ring (bonded to O) | +0.45 |

| O(Ac) | Oxygen | Carbonyl (at C3) | -0.52 |

| C6 | Carbon | Pyridine Ring (bonded to CH2) | -0.15 |

| O(Ac-Me) | Oxygen | Carbonyl (at C6-CH2) | -0.54 |

Conformational Analysis and Energy Landscape Mapping

Ab Initio and Density Functional Theory (DFT) Studies

DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are powerful tools for mapping the potential energy surface of the molecule. By systematically rotating key dihedral angles and performing geometry optimization at each step, a detailed energy landscape can be constructed. These calculations can identify global and local energy minima, representing stable and metastable conformers, respectively, as well as the transition states that separate them. The primary dihedral angles of interest are those defining the orientation of the two acetate groups relative to the pyridine ring. The global minimum conformation will represent a balance between steric hindrance and favorable electronic interactions, such as hyperconjugation.

Molecular Mechanics Simulations for Conformational Sampling

While DFT is accurate, it is computationally intensive. For a broader and more rapid exploration of the conformational space, molecular mechanics (MM) simulations are employed. Using force fields like AMBER or MMFF94, molecular dynamics simulations can sample thousands of conformations over time, providing a statistical overview of the accessible conformational states at a given temperature. This approach is particularly useful for identifying a wide range of low-energy structures that can then be subjected to higher-level DFT calculations for more accurate energy refinement. The results often reveal that the molecule exists as a population of several interconverting conformers in solution.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound from DFT Calculations

| Conformer | Dihedral Angle 1 (C2-C3-O-C=O) | Dihedral Angle 2 (C5-C6-CH2-O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~178° | ~175° | 0.00 |

| 2 | ~179° | ~65° | +1.25 |

| 3 | ~5° | ~177° | +1.80 |

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry provides a powerful means of predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. By simulating these spectra, theoretical results can be compared with experimental data to confirm the molecular structure.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the magnetic shielding tensors for each nucleus are calculated. These values are then referenced against a standard compound (e.g., tetramethylsilane, TMS) to yield predicted chemical shifts. The accuracy of these predictions is often sufficient to assign specific signals to the correct nuclei in the molecule.

Similarly, the infrared (IR) spectrum can be predicted by calculating the vibrational frequencies and their corresponding intensities. After a geometry optimization, a frequency calculation determines the normal modes of vibration. The resulting frequencies correspond to absorption peaks in the IR spectrum, which are characteristic of specific functional groups. For this molecule, strong predicted absorptions would correspond to the C=O stretching of the ester groups, C-O stretching, and aromatic C-N/C-C stretching vibrations of the pyridine ring.

Table 4: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) in ppm

| Proton | Position | Predicted δ (ppm) |

|---|---|---|

| H-2 | Pyridine Ring | 8.65 |

| H-4 | Pyridine Ring | 7.50 |

| H-5 | Pyridine Ring | 8.30 |

| CH2 | Acetoxymethyl | 5.20 |

| CH3 | Acetate (at C3) | 2.30 |

Table 5: Hypothetical Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester Carbonyls | 1755, 1740 |

| C-N Stretch | Pyridine Ring | 1590 |

| C-O Stretch | Ester Linkages | 1220, 1190 |

| C-H Stretch | Aromatic | 3080 |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition states that govern reaction rates.

A primary reaction pathway for this compound that can be theoretically investigated is the hydrolysis of its two ester functional groups. The hydrolysis of an ester can proceed through different mechanisms (e.g., acid-catalyzed, base-catalyzed, or neutral), and computational models can predict the most favorable pathway under various conditions.

Mechanism of Ester Hydrolysis: The hydrolysis of the acetate groups would likely proceed via a nucleophilic acyl substitution mechanism. In a neutral or acid-catalyzed environment, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. DFT calculations can model the geometry and energy of the reactants, the tetrahedral intermediate formed during the attack, and the subsequent transition states for the formation and breakdown of this intermediate. nih.gov

A plausible reaction sequence for the complete hydrolysis to 6-(hydroxymethyl)pyridin-3-ol (B1203515) would involve two main steps:

Hydrolysis of the 3-acetoxy group to a hydroxyl group.

Hydrolysis of the 6-acetoxymethyl group to a hydroxymethyl group.

Computational studies on related systems, such as the hydrolysis of atranes or the aminolysis of esters catalyzed by pyridine derivatives, demonstrate that the energy barriers for these steps can be precisely calculated. nih.govresearchgate.net For instance, in pyridine-catalyzed acyl transfer reactions, the pyridine nitrogen acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. stackexchange.com Although in this compound the pyridine nitrogen is part of the core structure, its electronic influence is critical. DFT calculations can quantify the activation energy (ΔG‡) for each step, which is the energy difference between the reactants and the highest point on the reaction coordinate (the transition state).

Transition State Analysis: A key output of these calculations is the geometry of the transition state. For the ester hydrolysis, the transition state would feature partially formed and partially broken bonds as the nucleophile approaches and the leaving group departs. Vibrational frequency calculations are essential to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

The table below presents a hypothetical set of calculated activation energies for the stepwise hydrolysis of this compound, based on values typically observed for similar reactions in aqueous solutions as studied by DFT. This data is illustrative of the insights that such a computational study would provide.

| Reaction Step | Plausible Catalyst | Hypothetical ΔG‡ (kcal/mol) |

| Hydrolysis of 3-acetoxy group | H₂O (Neutral) | 20 - 25 |

| Hydrolysis of 6-acetoxymethyl group | H₂O (Neutral) | 22 - 27 |

| Proton-assisted hydrolysis of 3-acetoxy group | H₃O⁺ | 15 - 20 |

| Hydroxide-assisted hydrolysis of 6-acetoxymethyl group | OH⁻ | 12 - 17 |

This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.

DFT studies on other pyridine derivatives have shown how substituents electronically influence reaction barriers. For example, the palladium-catalyzed β-X elimination reaction is sensitive to the electronic properties of substituents on the pyridine ring. nih.gov Similarly, computational analysis of this compound would reveal how the electron-withdrawing nature of the ester groups and the position of the nitrogen atom affect the reactivity at each site.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

The pyridine ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and can bind to a variety of protein targets. dovepress.comnih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable for exploring how pyridine-based molecules, such as this compound, could serve as a scaffold for designing new therapeutic agents.

Molecular Docking as a Scaffold Exploration Tool: Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For a scaffold like this compound, docking studies can be performed against a wide range of protein binding sites to identify potential interactions.

The pyridine core can engage in several key interactions:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic ring can stack with aromatic residues of the protein, such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Hydrophobic Interactions: The carbon backbone of the pyridine ring contributes to hydrophobic interactions.

The acetoxymethyl and acetate substituents offer additional points for hydrogen bonding (via the carbonyl oxygens) and can influence the scaffold's orientation and solubility. Docking studies on various pyridine derivatives have successfully predicted their binding modes and guided the design of potent inhibitors for targets like lysine-specific demethylase 1 (LSD1) and various kinases. nih.govacs.org

Molecular Dynamics (MD) Simulations for Scaffold Stability: Following docking, MD simulations provide a more dynamic and realistic view of the ligand-protein complex. An MD simulation calculates the motion of every atom in the system over time, typically on the nanosecond to microsecond timescale, offering insights into the stability of the binding pose and the flexibility of the protein and ligand. researchgate.net

For a scaffold, MD simulations can:

Assess the stability of the interactions predicted by docking.

Reveal the role of water molecules in mediating ligand-protein contacts.

Calculate the binding free energy, providing a more accurate estimate of binding affinity. nih.gov

Explore conformational changes in the protein upon ligand binding.

Numerous studies have employed MD simulations to validate the binding of pyridine-based compounds and understand their mechanism of action at an atomic level. acs.orgnih.gov For example, simulations of pyridine derivatives targeting protein kinase C showed how the scaffold orients at the membrane interface to engage the protein's binding site. acs.org

The table below summarizes findings from published molecular docking and MD simulation studies on analogous pyridine-based scaffolds, illustrating the type of data generated in such investigations.

| Pyridine-Based Scaffold Example | Target Protein | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Reference |

| Substituted Pyridine Derivative | Lysine-Specific Demethylase 1 (LSD1) | Asp555, Lys661, Trp695 | Not Reported | nih.gov |

| Coumarin-fused Pyridine | α-Glucosidase | Not Detailed | Not Reported | dovepress.com |

| Phthalimide-incorporating Pyridine | c-MYC G-quadruplex | Not Detailed | -7.5 to -9.2 | ekb.eg |

| Pyridine-4-carbohydrazide Derivative | SARS-CoV-2 Main Protease (Mpro) | His41, Cys145 | -6.0 to -7.5 | nih.gov |

This table presents data for analogous compounds to demonstrate the application of these computational methods.

Applications of 6 Acetoxymethyl Pyridin 3 Yl Acetate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The pyridine (B92270) ring is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological and material properties. beilstein-journals.org Substituted pyridines, such as 6-(acetoxymethyl)pyridin-3-yl acetate (B1210297), serve as key intermediates in the elaboration of more complex heterocyclic systems. researchgate.net The reactivity of the pyridine ring allows for various transformations, including nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions, providing access to a wide array of fused and linked heterocyclic structures. nih.govresearchgate.net

The presence of the acetoxymethyl group at the 6-position and the acetate group at the 3-position of the pyridine ring in 6-(acetoxymethyl)pyridin-3-yl acetate offers multiple reaction sites. For instance, the hydrolysis of the acetate groups can yield the corresponding alcohol and phenol (B47542), which can then be further functionalized. The methyl group of the acetoxymethyl substituent can also be a site for chemical modification. These features enable the construction of various heterocyclic scaffolds, such as those found in pyridopyrimidines and other fused systems, which are of interest in medicinal chemistry and materials science. researchgate.net

Utility in the Construction of Complex Organic Architectures

The development of modular and efficient synthetic methodologies is crucial for the construction of complex organic architectures. Pyridine derivatives are often employed as key building blocks in the total synthesis of natural products and other complex molecules. beilstein-journals.org The synthesis of 6-substituted pyridin-3-yl C-nucleosides, for example, demonstrates the utility of substituted pyridines in creating complex structures with potential biological applications. nih.gov In this context, a 6-chloropyridin-3-yl C-2'-deoxyribonucleoside serves as a key intermediate that can undergo a variety of palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 6-position of the pyridine ring. nih.gov

While direct examples of the use of this compound in the total synthesis of a specific complex molecule are not extensively documented, its structural features suggest its potential as a valuable intermediate. The two acetate groups can be selectively deprotected to reveal a hydroxyl and a hydroxymethyl group, which can then participate in further synthetic transformations to build up molecular complexity.

Development of Novel Linkers and Spacers in Supramolecular Chemistry

Supramolecular chemistry relies on the design and synthesis of molecules that can self-assemble into well-defined, functional architectures through non-covalent interactions. Pyridine-containing ligands are widely used in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies due to the coordinating ability of the pyridine nitrogen atom. nih.gov The geometry and rigidity of the pyridine ring, along with the nature and position of its substituents, play a crucial role in determining the final structure and properties of the resulting supramolecular assembly. rsc.orgresearchgate.net

The structure of this compound, with its potential for modification at both the 3 and 6 positions, makes it an interesting candidate for the development of novel linkers and spacers. After hydrolysis of the acetate groups, the resulting diol can be further functionalized to introduce different binding motifs or to extend the length of the linker. The pyridine nitrogen can coordinate to metal ions, while the other functional groups can engage in hydrogen bonding or other non-covalent interactions, leading to the formation of diverse supramolecular structures.

Role in Functional Material Science Applications

The incorporation of specific functional groups into polymers and other materials can impart them with unique and desirable properties. Pyridine-containing monomers are of particular interest in this regard, as the pyridine unit can introduce functionalities such as metal-binding sites, hydrogen-bonding capabilities, and pH-responsiveness.

Monomer for Polymer Functionalization

The functionalization of polymers with specific chemical moieties is a powerful strategy for tailoring their physical and chemical properties. While there is no direct report on the use of this compound as a monomer for polymer functionalization, its structure suggests potential applications in this area. For instance, after suitable modification, it could be incorporated into polymer chains to introduce pyridine units. These pyridine groups could then be used to chelate metal ions, leading to the formation of metallopolymers with interesting catalytic or optical properties. Furthermore, the pyridine nitrogen can act as a proton acceptor, making the resulting polymer pH-responsive.

Components in Self-Assembled Systems

Self-assembly is a process in which molecules spontaneously organize into ordered structures. The isomeric effect in the self-assembly of pyridine-containing L-glutamic lipids highlights the importance of the substituent position on the pyridine ring in controlling the morphology of the resulting nanostructures. rsc.orgresearchgate.net Depending on the position of the substituent, nanofibers, nanotwists, or nanotubes can be formed. rsc.orgresearchgate.net

Although specific studies on the self-assembly of this compound are not available, its potential to form self-assembled systems can be inferred from its structure. The presence of both hydrogen-bond donating (after hydrolysis) and accepting groups, as well as the aromatic pyridine ring, could facilitate self-assembly through a combination of hydrogen bonding and π-π stacking interactions.

Application as a Scaffold in Medicinal Chemistry Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications. nih.gov The pyridine ring is often used to enhance the solubility and bioavailability of drug candidates. researchgate.net The ability to easily modify the pyridine ring at various positions allows for the fine-tuning of the pharmacological properties of a molecule. beilstein-journals.org

Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity. nih.gov These studies demonstrate the potential of the pyridin-3-yl scaffold in the development of new therapeutic agents. The compound this compound, with its specific substitution pattern, could serve as a starting point for the synthesis of new analogs with potential medicinal applications. The two acetate groups can be readily hydrolyzed and further modified to introduce a variety of functional groups, allowing for the exploration of the structure-activity relationship of this class of compounds.

Design and Synthesis of Library Compounds

The strategic design of compound libraries for high-throughput screening is a critical component of modern drug discovery. The goal is to maximize chemical diversity within a focused set of molecules to increase the probability of identifying hits against a biological target. nih.govnih.gov this compound is an ideal starting material for such endeavors due to the differential reactivity of its two acetate moieties, which can be selectively manipulated to introduce a variety of functional groups and build molecular complexity.

The synthesis of compound libraries based on the 6-(acetoxymethyl)pyridin-3-yl scaffold can be conceptualized through a divergent synthetic strategy. The precursor, 6-(hydroxymethyl)pyridin-3-ol (B1203515), can be prepared from readily available starting materials. The subsequent di-acetylation to yield this compound provides a stable, yet reactive, intermediate.